N,N-Didesmethyl Trimebutine Hydrochloride
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Overview
Description
N,N-Didesmethyl Trimebutine Hydrochloride is a derivative of Trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal motility and alleviate abdominal pain through its antimuscarinic and weak mu-opioid agonist effects .
Scientific Research Applications
N,N-Didesmethyl Trimebutine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
N,N-Didesmethyl Trimebutine Hydrochloride primarily targets the mu opioid receptors in the body . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .
Mode of Action
The compound interacts with its targets by binding to the mu opioid receptors with more selectivity compared to delta or kappa opioid receptors . It binds with lower affinity than their natural ligands . Its metabolites, such as N-monodesmethyl-trimebutine or nor-trimebutine, also bind to opioid receptors on brain membranes and myenteric synaptosomes .
Biochemical Pathways
The binding of this compound to the mu opioid receptors affects the biochemical pathways associated with intestinal and colonic motility and abdominal pain relief . The downstream effects of these pathways contribute to the symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterium substitution . Deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of intestinal and colonic motility and the relief of abdominal pain . This is achieved through its interaction with mu opioid receptors and the subsequent effects on related biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .
Biochemical Analysis
Cellular Effects
It is known that the compound has a role in proteomics research , but the specifics of how it influences cell function, impacts cell signaling pathways, alters gene expression, and affects cellular metabolism are not currently known .
Molecular Mechanism
It is known that the compound is used in proteomics research , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known .
Metabolic Pathways
N,N-Didesmethyl Trimebutine Hydrochloride is known to undergo extensive hepatic first-pass metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride typically involves the demethylation of Trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Didesmethyl Trimebutine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Trimebutine: The parent compound, known for its spasmolytic properties and use in treating IBS.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled derivative used in pharmacokinetic studies.
Uniqueness: N,N-Didesmethyl Trimebutine Hydrochloride is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Trimebutine .
Properties
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724577 |
Source
|
Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84333-60-8 |
Source
|
Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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